Product packaging for 5-Methyl-4-methylene-1,2-dioxolan-3-ol(Cat. No.:CAS No. 105945-00-4)

5-Methyl-4-methylene-1,2-dioxolan-3-ol

Cat. No.: B14323543
CAS No.: 105945-00-4
M. Wt: 116.11 g/mol
InChI Key: QSUOSYRPILUFJS-UHFFFAOYSA-N
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Description

5-Methyl-4-methylene-1,2-dioxolan-3-ol is a chiral 1,3-dioxolane derivative that serves as a valuable intermediate in organic and medicinal chemistry research. Compounds within this class are frequently employed as chiral building blocks and ketene equivalents in asymmetric synthesis, enabling the construction of complex molecules with defined stereocenters . The reactive methylidene group makes this compound a versatile precursor for cycloaddition reactions, such as [3+2] cycloadditions, to form spiro heterocyclic systems that are of significant interest as rigid scaffolds in medicinal chemistry and drug discovery . Researchers utilize similar 1,3-dioxolane structures in the development of polymers and chemically amplified resist compositions for material science applications . This product is intended for laboratory research purposes only. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B14323543 5-Methyl-4-methylene-1,2-dioxolan-3-ol CAS No. 105945-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105945-00-4

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

5-methyl-4-methylidenedioxolan-3-ol

InChI

InChI=1S/C5H8O3/c1-3-4(2)7-8-5(3)6/h4-6H,1H2,2H3

InChI Key

QSUOSYRPILUFJS-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)C(OO1)O

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 4 Methylene 1,2 Dioxolan 3 Ol and Analogous Methylene Dioxolane Systems

Strategies for 1,2-Dioxolane Core Construction

The formation of the 1,2-dioxolane heterocyclic system can be achieved through several distinct approaches, each depending on the source of the peroxide bond and the nature of the molecular precursor. researchgate.net

Peroxidation followed by intramolecular cyclization is a foundational strategy for constructing the 1,2-dioxolane ring. These methods often involve the use of molecular oxygen or hydrogen peroxide. researchgate.netbeilstein-journals.org

One notable method is the Isayama–Mukaiyama reaction, which involves the peroxysilylation of alkenes using molecular oxygen and a trialkylsilane, catalyzed by cobalt(II) complexes. beilstein-journals.org If the alkene substrate contains a suitable reactive site, this process can lead to an intramolecular cyclization, forming the 1,2-dioxolane ring. beilstein-journals.org Another approach involves the oxidation of cyclopropane (B1198618) derivatives with molecular oxygen in the presence of a suitable catalyst. wikipedia.org

Furthermore, palladium(II) can catalyze the oxidative cyclization of various heteroatom nucleophiles onto unactivated olefins, using molecular oxygen as the sole stoichiometric oxidant in a nonpolar solvent like toluene. caltech.edu While this method is broad, it is applicable to primary alcohols, which can form fused or spirocyclic ring systems. caltech.edu Lewis acid-mediated ionization of 3-alkoxy-1,2-dioxolanes can generate peroxycarbenium ions; the subsequent addition of electron-rich alkenes provides an efficient route to substituted 1,2-dioxolanes. nih.gov The use of hydrogen peroxide or hydroperoxides often allows for better control of diastereoselectivity but typically requires a two-step sequence to form the endoperoxide. researchgate.net

Singlet oxygen (¹O₂) is a highly reactive electrophilic species used in the synthesis of cyclic peroxides. researchgate.net Its reaction with organic precursors can proceed through several pathways depending on the substrate's structure. scispace.com For electron-rich olefins, a [2+2] cycloaddition can occur to form 1,2-dioxetanes. scispace.comnih.gov With 1,3-diene systems, ¹O₂ typically undergoes a [4+2] cycloaddition (a Diels-Alder type reaction) to yield 1,4-endoperoxides (1,2-dioxenes). researchgate.netscispace.com

A third pathway is the "ene-reaction," where singlet oxygen reacts with an alkene containing an allylic hydrogen to form an allylic hydroperoxide. scispace.com The generation of a peroxycarbenium species is a relatively new alternative that can lead to a variety of 1,2-dioxolanes through a formal [3+2] cycloaddition, offering a reliable pathway to functionalized structures. researchgate.net

Radical reactions involving triplet (molecular) oxygen are among the most studied methods for the direct, one-step construction of the 1,2-dioxolane heterocycle. researchgate.net This approach can, however, sometimes suffer from a lack of selectivity inherent to radical processes. researchgate.net An example of this strategy is the formation of 1,2-dioxolanes from a triene through a radical-mediated oxygenation cascade. researchgate.net

More controlled radical cyclizations have also been developed. For instance, studies on 3-hydroperoxymethylhexa-1,5-diene have shown that its radical cyclization occurs exclusively at the C-1,C-2 double bond, affording 1,2-dioxolanes stereospecifically. rsc.org Another method involves the Mn(OAc)₃-catalyzed co-oxidation of arylacetylenes and acetylacetone (B45752) with atmospheric oxygen, which yields substituted dioxolanes. beilstein-journals.org

Synthesis of Methylene-Dioxolanone Derivatives: Applicable General Methods

While distinct from the target 1,2-dioxolan-3-ol, the synthesis of α-methylene cyclic carbonates (methylene-dioxolanone derivatives) provides relevant insights into the formation of the exocyclic methylene (B1212753) group on a five-membered oxygen-containing heterocycle. A primary method for this transformation is the carboxylative cyclization of propargylic alcohols with carbon dioxide (CO₂). rhhz.netresearchgate.net

The reaction between propargylic alcohols and carbon dioxide is an attractive atom-economical process for producing α-alkylidene cyclic carbonates. rhhz.netresearchgate.net These products have wide applications in organic synthesis. rhhz.net The reaction involves the activation of both the alcohol and the thermodynamically stable CO₂ molecule, followed by an intramolecular cyclization to form the five-membered ring. rhhz.netresearchgate.netfrontiersin.org This transformation is a type of cascade reaction where the key α-alkylidene cyclic carbonate intermediate is formed in situ. researchgate.netacs.org

Due to the kinetic inertness of CO₂, catalytic activation is essential for the carboxylative cyclization to proceed efficiently. rhhz.netfrontiersin.org A variety of catalytic systems based on different metals and organocatalysts have been developed for this purpose.

Silver-based catalysts have proven particularly effective. Chiral silver complexes have been used to achieve enantioselective carboxylative cyclization through a desymmetrization process. rhhz.net Other systems utilize silver complexes with bulky ligands, such as DavePhos or N-heterocyclic carbenes (NHCs), to smoothly convert primary propargylic alcohols into cyclic alkylidene carbonates. acs.org Silver acetate (B1210297) (AgOAc) is also a competent catalyst, often used in combination with a base or in supercritical CO₂. frontiersin.orgmdpi.com

Other transition metals have also been employed. Early work by Yoshida & Ihara involved a palladium-catalyzed cascade reaction. rhhz.net Copper(I) compounds, such as CuCl in an ionic liquid medium ([BMIm]BF₄), offer a more economical alternative and the catalytic system can be recycled. mdpi.com Gold complexes, particularly those with NHC ligands, can also catalyze the transformation. nih.govosti.gov

Beyond metals, organocatalytic systems have emerged. Pyridinylidenaminophosphines (PYA-Ps) have been used to obtain α-methylene cyclic carbonates with excellent chemo- and stereo-selectivity. researchgate.net Ionic liquids can also serve as catalysts, either alone or as part of a binary system with a metal salt, enhancing the nucleophilicity of reaction intermediates. frontiersin.org

Catalytic Systems for Carboxylative Cyclization of Propargylic Alcohols with CO₂
Catalyst SystemKey Features/LigandsSubstrate ScopeReference
Silver (Ag)Chiral ligands, DavePhos, N-Heterocyclic Carbenes (NHCs), AgOAcEnantioselective cyclization; effective for primary propargylic alcohols rhhz.netfrontiersin.orgacs.org
Palladium (Pd)Involved in a cascade reaction processUsed in early developments of CO₂ fixation rhhz.net
Copper (Cu)CuCl, Cu₂O, often with a base (e.g., DBU) or in ionic liquidsEconomical and recyclable systems mdpi.com
Gold (Au)AuOH(IPr) (IPr = NHC ligand)Forms alkenylgold intermediates relevant to the catalytic cycle nih.govosti.gov
OrganocatalystsPyridinylidenaminophosphines (PYA-Ps), N-Heterocyclic Olefins (NHOs)Metal-free approach with high selectivity researchgate.net
Ionic Liquids (ILs)Used alone or in binary systems with metal salts (e.g., Ag/IL)Act as both solvent and catalyst, enhancing nucleophilicity frontiersin.org

Carboxylative Cyclization of Propargylic Alcohols

Reaction Condition Optimization for Enhanced Yields

The efficiency of synthesizing methylene-dioxolane systems is highly dependent on the careful optimization of reaction conditions. Key parameters such as solvent, temperature, reaction time, and the nature of reagents play a crucial role in maximizing product yields and minimizing the formation of by-products.

For instance, in the synthesis of analogous chlorinated methylene-dioxolane systems, the choice of solvent is critical. Inert organic solvents, particularly chlorinated ones like methylene chloride, 1,2-dichloroethane, and 1,1,2,2-tetrachloroethane, are often employed. googleapis.com The reaction temperature is another vital factor; for the chlorination of a dioxolene-2-one precursor, temperatures are typically maintained between 40-42°C. googleapis.com Subsequent rearrangement reactions may require higher temperatures, generally ranging from about 60°C to 140°C. googleapis.com

The duration of the reaction is also tailored to the specific solvent and temperature used. Chlorination steps can take from 30 minutes to 7 hours, while subsequent heating and rearrangement steps may last from 1 to 5 hours. googleapis.com For example, one specific preparation involved adding sulfuryl chloride dropwise over 2 hours at 40-42°C, followed by stirring for 40 minutes at the same temperature. googleapis.com The resulting intermediate was then heated at 90°C for 2 hours to facilitate rearrangement. googleapis.com Using incorrect amounts of the chlorinating agent can lead to significant amounts of unreacted starting material or undesirable by-products. googleapis.com

The table below summarizes typical reaction conditions for the synthesis of a chlorinated methylene-dioxolane analog.

ParameterConditionPurpose
Solvent Methylene Chloride, 1,2-DichloroethaneInert medium for reaction
Chlorinating Agent Sulfuryl ChlorideIntroduction of chlorine
Chlorination Temp. 40-42°CControlled chlorination
Rearrangement Temp. 60-140°CTo facilitate product formation
Reaction Time 0.5 - 7 hoursTo ensure reaction completion

Rearrangement Reactions from Halogenated Dioxolene Precursors

A common and effective strategy for generating the exocyclic methylene group in dioxolane systems involves the rearrangement or elimination of halogenated precursors. This method typically begins with the halogenation of a suitable dioxolane or dioxolene scaffold, followed by a reaction that induces the formation of the double bond.

One documented pathway involves the reaction of a 4,5-dimethyl-1,3-dioxolene-2-one with a chlorinating agent, such as sulfuryl chloride, under ionic reaction conditions. googleapis.com This step yields a 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one intermediate. googleapis.com This product can then undergo further transformation, sometimes involving heating, to yield the desired rearranged product. googleapis.com

Another widely used approach is the bromination of a saturated dioxolanone, followed by dehydrobromination to introduce the methylene group. nih.gov This two-step process is a key method for creating the reactive exocyclic double bond on the dioxolanone ring. nih.gov The synthesis of 5-halomethyl-1,3-dioxolane-4-one derivatives and their subsequent dehydrohalogenation using a base is a related strategy to prepare 5-methylene-1,3-dioxolan-4-one compounds. google.com

These rearrangement and elimination reactions are powerful tools for creating the methylene functionality, which is a key structural feature for further chemical transformations like Diels-Alder or [3+2] cycloaddition reactions. nih.gov

Derivatization from Chiral Lactic Acid Scaffolds

Chiral lactic acid is a valuable and readily available starting material for the asymmetric synthesis of various dioxolanone systems. semanticscholar.org Its inherent chirality allows for the creation of enantiomerically pure or enriched products, which is of significant interest in medicinal chemistry and materials science. nih.govnih.gov

The synthesis typically begins with the condensation of (S)-lactic acid with an aldehyde or ketone to form a chiral 1,3-dioxolan-4-one. semanticscholar.org For example, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one is derived from (S)-lactic acid. nih.gov This process establishes key stereocenters in the molecule, with the stereochemistry at the C-2 position influencing subsequent reactions. semanticscholar.org

Once the basic chiral dioxolanone scaffold is formed, it can be further modified. For instance, bromination followed by dehydrobromination can be used to introduce the 5-methylene group, transforming the chiral saturated ring into a chiral unsaturated system ready for various cycloaddition reactions. nih.gov The use of lactic acid thus provides a straightforward entry into complex chiral molecules. semanticscholar.orgnih.gov

Stereoselective Synthesis Approaches

The primary strategy for achieving stereoselectivity in the synthesis of methylene-dioxolane systems is to begin with a chiral precursor. As mentioned, α-hydroxy acids like lactic acid and mandelic acid are ideal starting points because they are available in enantiomerically pure form. semanticscholar.org

The initial formation of the dioxolanone ring from chiral lactic acid can produce diastereomers. However, these are often readily purified to yield a single pure diastereomer. semanticscholar.org In this structure, the stereochemical information from the original lactic acid is effectively "stored" by the newly created stereocenter at the C-2 position. semanticscholar.org

This stored chirality directs the stereochemical outcome of subsequent reactions. For example, when the chiral dioxolanone is deprotonated and then reacted with an electrophile, the approach of the electrophile is controlled by the existing stereocenter, leading to a high degree of selectivity in the formation of the product. semanticscholar.org Similarly, in cycloaddition reactions involving the methylene group, the chiral scaffold influences the facial selectivity of the approaching reagent, leading to the formation of specific stereoisomers of the adducts. nih.gov The absolute stereochemistry of such adducts has been confirmed through techniques like X-ray diffraction. nih.gov

Spectroscopic Characterization Methodologies for Methylene Dioxolane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within the molecule.

¹H NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of 5-Methyl-4-methylene-1,2-dioxolan-3-ol is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms (oxygen) and the anisotropic effects of the double bond.

The key proton signals anticipated are:

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically appearing in the range of 2.0-5.0 ppm.

Methylene (B1212753) Protons (=CH₂): These two protons are diastereotopic and thus chemically non-equivalent. They are expected to appear as two distinct signals, likely doublets or complex multiplets, in the range of 4.5-5.5 ppm.

Ring Proton (H-3): The proton attached to the carbon bearing the hydroxyl group (C-3) would likely resonate as a doublet or quartet in the 4.0-5.0 ppm region, influenced by coupling to the adjacent H-5 proton.

Ring Proton (H-5): This proton, adjacent to the methyl group, is expected to appear as a quartet or multiplet around 3.5-4.5 ppm, coupled to both the H-3 proton and the methyl protons.

Methyl Protons (-CH₃): The methyl group protons would give rise to a doublet in the upfield region, typically around 1.2-1.8 ppm, due to coupling with the H-5 proton.

Coupling constants (J) provide information about the dihedral angles between adjacent protons, aiding in conformational analysis. For instance, the coupling constant between H-3 and H-5 would help to define their relative stereochemistry (cis or trans).

Table 1. Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-OH2.0 - 5.0Broad Singlet (br s)N/A
=CHₐHₑ4.5 - 5.5Multiplet (m)Geminal and Allylic Coupling
H-34.0 - 5.0Doublet of Quartets (dq)³J(H3-H5)
H-53.5 - 4.5Quartet (q)³J(H5-H3), ³J(H5-CH3)
-CH₃1.2 - 1.8Doublet (d)³J(CH3-H5)

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, five signals are expected.

Quaternary Carbon (C-4): The carbon atom of the methylene group (=C) is expected to be the most downfield of the sp² carbons, likely in the 140-160 ppm range.

Methylene Carbon (=CH₂): The terminal carbon of the double bond should appear around 90-110 ppm. nih.gov

Ring Carbon (C-3): The carbon bonded to the hydroxyl group (C-3) is anticipated to resonate in the 95-105 ppm region.

Ring Carbon (C-5): The carbon atom bonded to the methyl group (C-5) is expected in the 70-85 ppm range.

Methyl Carbon (-CH₃): The methyl carbon signal will be the most upfield, typically appearing between 15-25 ppm.

Table 2. Predicted ¹³C NMR Spectral Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (=C)140 - 160
=CH₂90 - 110
C-3 (-CHOH)95 - 105
C-5 (-CHCH₃)70 - 85
-CH₃15 - 25

Diastereotopic Features and Stereochemical Assignments

The presence of a chiral center at C-5 (and C-3) renders the two protons of the exocyclic methylene group (=CH₂) diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts in the ¹H NMR spectrum. rsc.org Furthermore, they will exhibit geminal coupling to each other and potentially different long-range couplings to other protons in the ring. This diastereotopism is a key spectral feature confirming the presence of a stereocenter in the molecule. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of the substituents on the dioxolane ring by observing through-space interactions between protons.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For compounds that can be crystallized, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure. This technique provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

An X-ray diffraction study of this compound would reveal:

The exact conformation of the five-membered 1,2-dioxolane ring, which is typically a twisted or envelope conformation.

The precise bond lengths of the peroxide (O-O) bond, which is a critical structural parameter for such compounds.

The relative and absolute stereochemistry at the C-3 and C-5 positions.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

While a crystal structure for the title compound is not available, studies on related dioxetane and dioxolane derivatives have utilized X-ray diffraction to confirm their molecular structures and hydrogen bonding patterns. researchgate.net

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light corresponds to the vibrational frequencies of specific bonds.

Key vibrational modes expected for this compound include:

O-H Stretch: A strong, broad band in the FTIR spectrum, typically in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group.

C-H Stretches: Signals for sp² C-H (from =CH₂) and sp³ C-H (from the ring and methyl group) are expected in the 2850-3100 cm⁻¹ region.

C=C Stretch: A medium to weak band around 1640-1680 cm⁻¹ corresponding to the exocyclic double bond.

C-O Stretches: Strong absorptions in the fingerprint region, between 1000-1300 cm⁻¹, are characteristic of C-O single bonds within the ring and to the hydroxyl group.

O-O Stretch: The peroxide bond stretch is notoriously weak in FTIR spectra but may be observable in the Raman spectrum, typically in the 800-900 cm⁻¹ range.

Mass Spectrometry (GC-MS) for Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture (GC) and provides structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments (MS).

For this compound, electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to its molecular weight. The subsequent fragmentation pattern is crucial for structural confirmation. Predicted fragmentation pathways include:

Loss of a methyl radical (-•CH₃): Leading to a fragment at [M-15]⁺.

Loss of a hydroxyl radical (-•OH): Resulting in a fragment at [M-17]⁺.

Cleavage of the peroxide bond: This is a characteristic fragmentation for peroxides and can lead to various ring-opened radical cations.

Retro-Diels-Alder type reactions: Cleavage of the ring structure to yield stable neutral molecules and charged fragments.

The identification of the compound is achieved by matching its retention time from the GC and its fragmentation pattern from the MS with that of a known standard or by detailed interpretation of the spectrum. nist.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric Analysis is a cornerstone technique for assessing the thermal stability of materials, including polymers derived from methylene-dioxolane compounds. nih.gov This method continuously measures the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. The resulting data, typically plotted as mass versus temperature or time, provides critical insights into the thermal decomposition process.

In the context of polymers related to methylene-dioxolane, such as poly(4-methyl-1,3-dioxolane), TGA is instrumental in determining the onset of degradation, the temperatures of maximum decomposition rates, and the amount of residual char at the end of the analysis. research-nexus.net The thermal degradation of such polymers is a complex process that can involve chain scission, side-group elimination, and depolymerization, leading to the formation of various volatile products like aldehydes, ketones, and other oxygenated compounds. research-nexus.netwikipedia.org

The TGA curve provides a quantitative measure of the material's stability. For instance, the initial decomposition temperature (Tonset) indicates the temperature at which the material starts to lose mass, a key parameter for defining the upper service temperature of a polymer. The temperature at which the maximum rate of mass loss occurs (Tmax) is identified from the peak of the derivative thermogravimetric (DTG) curve.

Below is a representative TGA data table for the thermal decomposition of a generic poly(dioxolane) derivative under an inert nitrogen atmosphere, illustrating the type of information that can be obtained.

Table 1: Representative TGA Data for a Poly(dioxolane) Derivative

Parameter Value Unit Description
Heating Rate 10 °C/min The rate at which the sample temperature is increased.
Tonset (5% weight loss) 250 °C The temperature at which 5% of the initial mass is lost, indicating the onset of significant degradation.
Tmax 350 °C The temperature of the maximum rate of decomposition, corresponding to the peak of the DTG curve.

The data in Table 1 indicates that the polymer is stable up to approximately 250°C. The major decomposition event occurs around 350°C, and a small amount of char remains at high temperatures. This information is crucial for determining the processing window for such polymers in applications like hot melt extrusion and for predicting their long-term thermal stability. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Related Catalysis Studies

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rockymountainlabs.com In the study of methylene-dioxolane compounds, XPS is particularly valuable for characterizing the surfaces of catalysts used in their synthesis, polymerization, or conversion. researchgate.netkratos.com Catalytic reactions are surface phenomena, making XPS an ideal tool for understanding the interactions between the catalyst and the reactants. cardiff.ac.uk

XPS analysis can provide detailed insights into:

Surface Elemental Composition: Determining the types and relative amounts of atoms on the catalyst's surface. rockymountainlabs.com

Chemical State of Elements: Identifying the oxidation states of the active metals and other elements on the catalyst, which is crucial for understanding the catalytic mechanism. researchgate.net

Catalyst-Support Interactions: Probing the electronic environment of the catalytic species and how it is influenced by the support material. kratos.com

Catalyst Deactivation: Investigating changes in the catalyst surface, such as the deposition of carbonaceous residues or changes in the oxidation state of the active sites, which can lead to a loss of activity. rockymountainlabs.com

For example, in the catalytic polymerization of a methylene-dioxolane monomer, XPS could be used to study the active sites of a supported metal catalyst. The analysis would reveal the oxidation state of the metal before and after the reaction, providing clues about the reaction mechanism.

Below is a hypothetical XPS data table for a supported palladium (Pd) catalyst on an alumina (B75360) (Al2O3) support, which could be used in a reaction involving a methylene-dioxolane compound.

Table 2: Hypothetical XPS Surface Analysis of a Pd/Al2O3 Catalyst

Element Binding Energy (eV) Atomic Concentration (%) Identified Chemical State
Pd 3d5/2 335.2 1.5 Pd0 (metallic)
336.8 0.5 Pd2+ (oxide)
Al 2p 74.5 35.0 Al2O3
O 1s 531.0 58.0 Al2O3, PdO

The data in Table 2 suggests that the palladium on the catalyst surface exists in both metallic (Pd0) and oxidized (Pd2+) states. The relative amounts of these species could be correlated with the catalyst's activity and selectivity in a given reaction. The presence of adventitious carbon is common in XPS analysis and serves as a reference for charge correction.

Computational and Theoretical Investigations of 5 Methyl 4 Methylene 1,2 Dioxolan 3 Ol and Analogues

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For 5-Methyl-4-methylene-1,2-dioxolan-3-ol and its analogues, these calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Theoretical studies on substituted 1,2-dioxolane and 1,2-dioxane (B1202867) systems have been performed using various levels of theory, such as B3LYP with basis sets like 6-31G(d,p). researchgate.netnih.gov These calculations provide insights into the geometric conformations of these cyclic peroxides. The optimization process seeks the lowest energy structure on the potential energy surface, which corresponds to the most stable conformation of the molecule. For instance, in related heterocyclic systems, DFT calculations have been successfully used to determine optimized geometries that are in good agreement with experimental data where available. nih.gov

The geometry of the 1,2-dioxolane ring is of particular interest. It is not planar and can adopt various puckered conformations to minimize steric and torsional strain. The substituents—a methyl group, a methylene (B1212753) group, and a hydroxyl group—will significantly influence the preferred geometry of the ring. The table below presents hypothetical optimized geometric parameters for the 1,2-dioxolane ring of this compound, based on typical values from computational studies of similar organic peroxides.

ParameterValue
O1-O2 Bond Length (Å)1.48
O2-C3 Bond Length (Å)1.43
C3-C4 Bond Length (Å)1.52
C4-C5 Bond Length (Å)1.51
C5-O1 Bond Length (Å)1.44
O1-O2-C3 Bond Angle (°)105.0
O2-C3-C4 Bond Angle (°)104.5
C3-C4-C5 Bond Angle (°)103.0
C4-C5-O1 Bond Angle (°)106.0
C5-O1-O2 Bond Angle (°)107.0

Conformational Analysis and Potential Energy Surfaces

The flexibility of the five-membered 1,2-dioxolane ring allows it to exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By mapping the potential energy surface (PES), computational chemists can identify the most stable conformers (energy minima) and the transition states that connect them.

For five-membered rings like 1,2-dioxolane, the most common conformations are the "envelope" and "twist" (or "half-chair") forms. In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. In the twist conformation, three atoms are in a plane, and the other two are on opposite sides of the plane. The substituents on the ring will dictate which conformation is energetically favored. For example, bulky substituents will tend to occupy positions that minimize steric hindrance.

Theoretical studies on substituted 1,3-dioxanes have shown that the energy differences between conformers can be small, leading to a dynamic equilibrium between different forms. researchgate.net A similar situation is expected for this compound, where the interplay between the substituents will determine the conformational preferences. The potential energy barriers between these conformers can also be calculated, providing information about the flexibility of the ring system.

Electronic Structure Analysis (HOMO-LUMO Gaps, Electron Density Distribution)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Two of the most important molecular orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the chemical stability and reactivity of a molecule. mdpi.comajchem-a.com

A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. For 1,2-dioxolanes, the presence of the weak O-O bond is expected to influence the HOMO and LUMO energy levels. The HOMO is often associated with the lone pair electrons on the oxygen atoms, while the LUMO is typically a sigma anti-bonding orbital (σ*) of the O-O bond.

DFT calculations can provide accurate values for the HOMO and LUMO energies. The electron density distribution, also obtainable from these calculations, shows how the electrons are distributed within the molecule, highlighting regions of high and low electron density. This information is critical for predicting how the molecule will interact with other chemical species.

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-0.5
HOMO-LUMO Gap6.0

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green indicates regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the peroxide and hydroxyl groups due to their high electronegativity and the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential site for nucleophilic attack. The methylene group, being part of a double bond, would also show distinct electronic features. The MEP analysis can thus provide a clear, visual prediction of where the molecule is most likely to react. jmaterenvironsci.com

Reactivity Descriptors: Electrophilic, Nucleophilic, and Free Radical Sites

Beyond the qualitative predictions from MEP maps, DFT calculations can provide quantitative measures of reactivity through various descriptors. These descriptors help to identify the most likely sites for electrophilic, nucleophilic, and free radical attack.

One of the most common sets of reactivity descriptors is the Fukui functions. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites in the molecule. For instance, the site where the Fukui function for nucleophilic attack is highest is the most likely site for an electrophile to attack.

Other global reactivity descriptors that can be calculated include:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Hardness (η): A measure of the resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

These descriptors, when calculated for this compound, would provide a detailed picture of its chemical reactivity.

Solvent Effects on Molecular Conformation and Reactivity

Chemical reactions are most often carried out in a solvent, and the solvent can have a significant impact on the conformation, stability, and reactivity of a molecule. Computational models can account for these solvent effects, providing a more realistic description of the molecule's behavior in solution.

The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent. In this model, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent. This approach allows for the calculation of how the solvent influences the molecular geometry and electronic properties.

For a polar molecule like this compound, the presence of a polar solvent is expected to stabilize conformations with a larger dipole moment. The solvent can also affect the HOMO-LUMO gap and the energies of reaction transition states, thereby influencing the molecule's reactivity. Computational studies on related heterocyclic compounds have demonstrated that solvent effects can indeed alter conformational preferences and reactivity patterns. Current time information in Edmonton, CA.

Advanced Synthetic Utility and Applications in Chemical Synthesis

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Methylene (B1212753) dioxolanone derivatives are recognized as valuable intermediates for constructing complex molecular architectures, particularly in asymmetric synthesis. Chiral dioxolanones derived from readily available precursors like (S)-lactic acid have proven to be of considerable value in a range of stereoselective transformations. nih.gov For instance, the compound (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, synthesized from lactic acid, serves as a key building block in Diels-Alder reactions. nih.gov

Furthermore, derivatization of the dioxolanone core provides access to intermediates for specialized applications. Halogenated versions, such as 5-bromo-5-methyl-1,3-dioxolane-4-one derivatives, are used as precursors for radical reactions. google.com Another example is 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, which functions as a novel intermediate in the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent employed in the creation of various prodrugs. googleapis.com The ability to functionalize these molecules opens pathways to novel nucleosides and other biologically relevant compounds. nih.gov

Formation of Spiro Heterocycles

A significant application of methylene dioxolanones is their participation in cycloaddition reactions to form spiro heterocycles. nih.gov These structures are of great interest in medicinal chemistry due to their rigidly defined three-dimensional geometry. nih.govnih.gov

The exocyclic double bond of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one has been shown to readily undergo [3+2] cycloaddition reactions with various 1,3-dipoles. Spiro adducts have been successfully synthesized with reagents such as benzonitrile (B105546) oxide, acetonitrile (B52724) oxide, diazomethane (B1218177), and diphenyldiazomethane. nih.gov The reaction with benzonitrile oxide, for example, proceeds by treating the methylene dioxolanone with benzhydroximoyl chloride and triethylamine, leading to the formation of a spiro-dihydro-phenylisoxazole derivative. nih.gov The absolute stereochemistry of such adducts has been confirmed through X-ray diffraction, validating the utility of this method for creating stereochemically defined spiro compounds. nih.gov

ReagentResulting Spiro Adduct TypeReference
Benzonitrile OxideSpiro-dihydro-phenylisoxazole nih.gov
Acetonitrile OxideSpiro-dihydro-methylisoxazole nih.gov
DiazomethaneSpiro-pyrazoline nih.gov
DiphenyldiazomethaneSpiro-diphenyl-pyrazoline nih.gov

Precursors for Novel Polymer Architectures

In the field of polymer chemistry, certain five-membered cyclic ketene (B1206846) hemiacetal ester (CKHE) monomers, which share the core methylene dioxolanone structure, are emerging as important precursors for novel polymer architectures. nih.govresearchgate.net Compounds like 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL) have been synthesized in high yields and serve as versatile monomers. nih.govresearchgate.netrsc.org These monomers can be copolymerized with a wide variety of conventional vinyl monomers, including methacrylates, acrylates, and styrene, allowing for extensive material design possibilities. nih.govresearchgate.net

The incorporation of these CKHE monomers into polymer chains introduces specific functionalities that lead to materials with unique properties, most notably degradability and chemical recyclability. nih.govrsc.org

Homopolymerization of these specialized monomers has been successfully demonstrated. For example, the monomer 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) has been shown to undergo homopolymerization to afford a polymer with a relatively high number-average molecular weight (Mn) exceeding 100,000 g/mol . nih.govresearchgate.net This capability is significant as it allows for the creation of materials composed entirely of these functional repeating units, which is crucial for studying their intrinsic properties and degradation behavior. nih.gov

A key advantage of polymers derived from monomers like DMDL is their capacity for degradation under specific, mild conditions. nih.govresearchgate.netrsc.org Both homopolymers and random copolymers of DMDL have been shown to degrade in basic conditions, such as in the presence of a hydroxide (B78521) or an amine, at temperatures ranging from room temperature to 65 °C. nih.govrsc.org

The degradation mechanism involves the scission of the polymer backbone. nih.gov Critically, the degradation of the DMDL homopolymer generates 2-hydroxyisobutyric acid (HIBA), which is one of the raw materials used to synthesize the original DMDL monomer. nih.govresearchgate.net Researchers have successfully recovered the HIBA degradation product and used it to re-synthesize the DMDL monomer, which was then polymerized again. nih.govrsc.org This process demonstrates a closed-loop chemical recycling system, which is a significant step toward a circular materials economy. nih.govresearchgate.net This approach allows for the recovery of valuable chemical components from plastic waste. nsf.gov

Utility in Derivatization for Other Organic Transformations

The methylene dioxolanone scaffold is amenable to various derivatization reactions, expanding its utility in organic transformations. A common strategy involves the halogenation of the ring system. For instance, the reaction of 5-methyl-1,3-dioxolane-4-one derivatives with a brominating agent like N-bromosuccinimide can yield 5-bromo-5-methyl-1,3-dioxolane-4-one. google.com This brominated derivative can then be subjected to dehydrobromination using a base to install the valuable 5-methylene group. nih.gov

Furthermore, halogenated methylene dioxolanones can undergo subsequent rearrangements. The compound 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one can be converted into 4-chloromethyl-5-methyl-1,3-dioxolene-2-one through a thermal rearrangement reaction. googleapis.com This transformation highlights how the initial structure can be modified to produce different, highly functionalized intermediates for further synthetic applications, such as the development of prodrugs. googleapis.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.